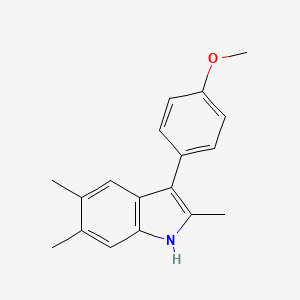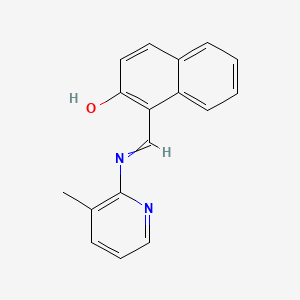
1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol is a Schiff base compound that has garnered interest due to its unique chemical structure and potential applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a naphthalen-2-ol moiety linked to a 3-methylpyridin-2-yl group through an imino bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol typically involves the condensation reaction between 3-methylpyridin-2-amine and naphthalen-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: It has shown antimicrobial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Medicine: The compound’s biological activities suggest potential therapeutic applications, particularly in the development of drugs targeting microbial infections.
Industry: Its antioxidant properties make it useful in materials science for developing protective coatings and additives.
Mecanismo De Acción
The mechanism by which 1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol exerts its effects is primarily through its interaction with biological molecules. The imine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Molecular docking studies have shown that the compound can interact with enzyme active sites, inhibiting their activity and leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(((2-Hydroxyphenyl)imino)methyl)naphthalen-2-ol: Another Schiff base with similar structural features but different substituents.
1-(((4,6-Dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
1-(((3-Methylpyridin-2-yl)imino)methyl)naphthalen-2-ol is unique due to its specific combination of a naphthalen-2-ol moiety and a 3-methylpyridin-2-yl group
Propiedades
Número CAS |
72366-42-8 |
|---|---|
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
1-[(3-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-5-4-10-18-17(12)19-11-15-14-7-3-2-6-13(14)8-9-16(15)20/h2-11,20H,1H3 |
Clave InChI |
KVJQPVPRIHFWLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



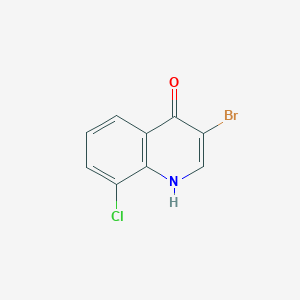
![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855943.png)
![3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11855946.png)
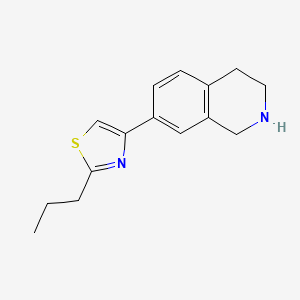


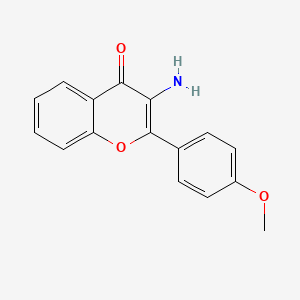
![6-Bromo-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11855976.png)

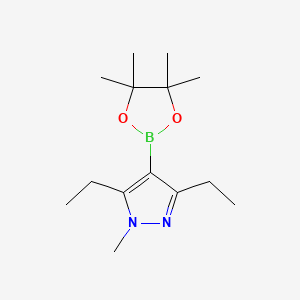
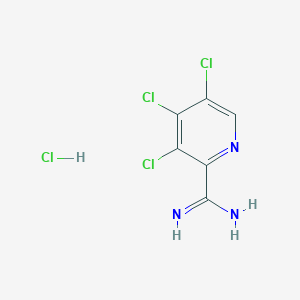
![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855998.png)
